molecular formula C12H15NO4 B613736 Boc-3-aminobenzoic acid CAS No. 111331-82-9

Boc-3-aminobenzoic acid

Cat. No. B613736
M. Wt: 237,25 g/mole
InChI Key:
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Scientific Research Applications

  • Green and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives

    • Field : Sustainability and Green Chemistry .
    • Application : Aminobenzoic acid and its derivatives are foundational chemicals for various dyes, food additives, and pharmaceuticals . Their production traditionally relies on chemical synthesis using petroleum-derived substances such as benzene as precursors .
    • Methods : Green, environmentally friendly, and sustainable biosynthesis methods have been developed, especially after the discovery of the synthetic pathways of aminobenzoic acid and its derivatives in plants and microorganisms .
    • Results : This approach aims to protect the ecological environment, reduce the use of non-renewable resources, and provide theoretical support for industrial green development .
  • Antioxidant Properties and In Vitro Cell Toxicity of p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers

    • Field : Biochemistry and Cell Biology .
    • Application : The design of redox-active molecules with novel structures, containing radical quenchers molecules with novel structures, might be one of the prospective solutions .
    • Methods : A group of peptide dendrimers carrying multiple copies of p-aminobenzoic acid (PABA) were designed and their molecular antioxidant properties were evaluated in 1,1′-diphenyl-2-picrylhydrazyl (DPPH) and 2,2′-azino-bis (3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) tests .
    • Results : PABA-terminated dendrimers express enhanced radical and radical cation scavenging properties in relation to PABA alone .
  • Dual Protection of Amino Functions Involving Boc

    • Field : Organic Chemistry .
    • Application : Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .
    • Methods : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Results : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Gas Phase Thermochemistry Data of 3-Aminobenzoic Acid

    • Field : Physical Chemistry .
    • Application : The thermochemical data of 3-aminobenzoic acid can be used in various fields such as reaction kinetics, energy storage, and combustion processes .
    • Methods : The data is obtained through various experimental procedures like calorimetry, spectroscopy, and mass spectrometry .
    • Results : The data includes gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, and gas phase ion energetics data .
  • One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid

    • Field : Green Chemistry .
    • Application : The one-pot green catalytic preparation of 3-aminobenzoic acid is an environmentally friendly method for the synthesis of this compound .
    • Methods : The method involves a one-pot reaction that minimizes waste and reduces the number of steps required in traditional synthesis methods .
    • Results : The result is a more efficient and sustainable method for the production of 3-aminobenzoic acid .
  • Gas Phase Kinetics Database

    • Field : Physical Chemistry .
    • Application : The gas phase kinetics database provides valuable data for various applications, including reaction kinetics, energy storage, and combustion processes .
    • Methods : The data is obtained through various experimental procedures like calorimetry, spectroscopy, and mass spectrometry .
    • Results : The data includes gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, and gas phase ion energetics data .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPAUOFSCLCQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-aminobenzoic acid

CAS RN

111331-82-9
Record name 3-{[(tert-butoxy)carbonyl]amino}benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the crude 3-tert-butoxycarbonylamino-benzoic acid ethyl ester (˜2.0 g, 0.00754 mmol) added THF (15 mL), and 0.5M LiOH (15 mL). The mixture was heated for two hours at 75° C. and the THF was removed in vacuo after cooling. The precipitate was filtered from the remaining mixture and the filtrate was transferred to a separatory funnel. The aqueous layer was washed with dichloromethane (3×) and was acidified to pH˜5 using 1M HCl. The product was then extracted with ethyl acetate, washed with water, saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated. 730 mg of 3-tert-Butoxycarbonylamino-benzoic acid (white solid) was isolated. 1H NMR (DMSO-d6) δ (ppm): 9.58 (s, 1H), 8.16 (s, 1H), 7.63 (d, 1H), 7.54 (d, 1H), 7.37 (t, 1H), 1.49 (s, 9H)
Quantity
2 g
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15 mL
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15 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 3-aminobenzoic acid (5 g, 36.5 mmol) in water (40.0 ml) was added aq. solution of sodium hydroxide (2.187 g, 54.7 mmol) followed by (BOC)2O (10.16 ml, 43.8 mmol) in dioxane (20.0 ml) under ice cooling. The mixture was stirred under ice cooling for 30 min and further at room temperature for 12 hrs. To the reaction mixture ethyl acetate (50.0 ml) was added and the aq. layer was separated. The aq. layer was acidified up to pH 4 using 2N HCl and precipitated crystals were collected by filtration (7.2 gm).
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5 g
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2.187 g
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40 mL
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10.16 mL
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50 mL
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20 mL
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